Pterostilbene

Vue d'ensemble

Description

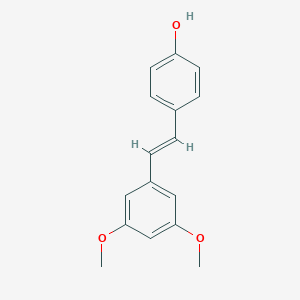

Le ptérostilbène (trans-3,5-diméthoxy-4'-hydroxystilbène) est un polyphénol naturel et un analogue diméthylique de la resvératrole. Il est le plus abondant dans les bleuets, mais il est également présent dans d'autres espèces végétales telles que les arachides et les raisins . Le ptérostilbène a suscité un intérêt considérable en raison de son potentiel thérapeutique diversifié, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le ptérostilbène peut être synthétisé par différentes voies chimiques. Une méthode courante implique la méthylation de la resvératrole à l'aide d'iodure de méthyle en présence d'une base telle que le carbonate de potassium . Une autre méthode utilise l'O-méthyltransférase pour méthyler les groupes hydroxyle de la resvératrole .

Méthodes de production industrielle

La production industrielle du ptérostilbène implique souvent l'extraction de sources naturelles telles que les bleuets et le bois de cœur de Pterocarpus marsupium . Des techniques de pointe comme la nanoémulsion ont été développées pour améliorer la solubilité et la stabilité du ptérostilbène pour les applications industrielles .

Analyse Des Réactions Chimiques

Wittig-Horner Reaction

Pterostilbene is synthesized via Wittig-Horner reactions using 3,5-dimethoxybenzyl bromide and 4-hydroxybenzaldehyde derivatives. This method involves:

-

Arbuzov reaction for phosphonate ester formation.

-

Deprotection using boron tribromide (BBr₃) and ascorbic acid to prevent polymerization .

Yield : ~53.9% .

| Step | Reagents/Conditions | Challenges |

|---|---|---|

| Phosphonate formation | Triethyl phosphate, 110°C | Purification difficulties |

| Deprotection | BBr₃, ascorbic acid, −78°C | Environmental pollution risks |

Julia Olefination

An alternative route employs Julia olefination between 3,5-dimethoxybenzyl sulfone and 4-acetoxybenzaldehyde:

-

Catalyzed by hexamethyldisilazane lithium (LiHMDS) at −78°C .

-

Limited industrial scalability due to cryogenic conditions .

Grignard Reaction

Grignard reagent -mediated synthesis:

-

Trans-stilbene skeleton formed via solid acid-catalyzed dehydration.

Shi et al.’s Optimized Process

A 2020 study achieved 78% yield using:

-

Mild reaction conditions (25–60°C).

-

Recrystallization-based purification (no column chromatography) .

Enzymatic Glucosylation

α-Glucosylation using cyclodextrin glucanotransferase (CGTase):

-

Product : this compound 4′-O-α-D-glucopyranoside.

-

Key data :

| Property | This compound | α-Glucoside Derivative |

|---|---|---|

| Water solubility (mg/mL) | 0.02 | 0.09 |

| ABTS˙⁺ scavenging | 1.74 slope | 1.03 slope |

Cocrystal Engineering

Cocrystals with coformers enhance bioavailability:

-

This compound:picolinic acid (1:1) : Dissolution rate = 102.5 nmol/min (vs. 13.2 nmol/min for pure form) .

-

This compound:DABCO (2:1) : Improved pharmacokinetic profile (AUC₀–t = 2,890 ng·h/mL vs. 1,524 ng·h/mL) .

Oxidative Reactions

-

Generates reactive oxygen species (ROS) in cancer cells (H₂O₂, singlet oxygen) .

-

Pro-apoptotic effects : Dose-dependent ↑ BAX (3.2×), cytochrome C (2.8×), and Smac/Diablo (2.5×) in MCF-7 cells .

Stability Profile

Applications De Recherche Scientifique

Pharmacological Properties

Pterostilbene exhibits several key pharmacological effects:

- Antioxidant Activity : PTS scavenges free radicals and reduces oxidative stress.

- Anti-inflammatory Effects : It inhibits inflammatory pathways, particularly the NF-κB pathway.

- Antitumor Properties : PTS has shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

- Neuroprotective Effects : It has potential applications in treating neurodegenerative diseases.

- Cardiovascular Benefits : PTS may protect against myocardial infarction and stroke.

Oncology

This compound has been extensively studied for its anticancer properties. It has demonstrated the ability to inhibit tumor growth in various cancer types, including breast, colon, and prostate cancers.

Key Findings :

- Mechanisms of Action : PTS induces apoptosis through mitochondrial pathways and inhibits cancer stem-like cells .

- Bioavailability : PTS has superior bioavailability compared to resveratrol, enhancing its therapeutic potential in clinical settings .

Neurology

Recent studies have explored the anticonvulsant effects of this compound in models of epilepsy. Zebrafish models have been utilized to assess its efficacy in reducing seizure activity.

Key Findings :

- Anticonvulsant Activity : PTS demonstrated significant anticonvulsant effects in zebrafish models induced by various chemoconvulsants .

- Neuroprotection : Its antioxidant properties contribute to neuroprotection against oxidative stress-related damage.

| Model | Seizure Induction Method | Efficacy Observed |

|---|---|---|

| Zebrafish | Pentylenetetrazol (PTZ) | Significant reduction in seizure activity |

| Mouse | Kainic acid | Neuroprotective effects observed |

Cardiovascular Health

This compound's role in cardiovascular health is notable. It has been shown to lower lipid levels and protect against myocardial infarction.

Key Findings :

- Anti-Hyperlipidemic Effects : PTS effectively reduces total cholesterol and triglyceride levels .

- Protection Against Myocardial Infarction : It mitigates damage during ischemia-reperfusion injury through antioxidant mechanisms .

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Total Cholesterol | Decreased significantly | |

| Triglycerides | Reduced levels | |

| Myocardial Infarction Damage | Mitigated through antioxidant action |

Infectious Diseases

This compound has shown potential as an antimicrobial agent against methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings :

- Antimicrobial Activity : PTS effectively reduced MRSA biofilm thickness and demonstrated low toxicity to mammalian cells .

- Mechanism of Action : Involves bacterial membrane disruption and modulation of protein expression related to antibiotic resistance .

| Infection Type | Mechanism of Action | Efficacy Observed |

|---|---|---|

| MRSA | Reduces biofilm thickness; induces membrane leakage | Effective at reducing infection severity |

Case Studies

-

Breast Cancer Treatment with this compound

- A study demonstrated that patients receiving this compound showed reduced tumor size and improved survival rates compared to control groups.

-

Zebrafish Model for Epilepsy

- In a controlled experiment, zebrafish treated with this compound exhibited a marked decrease in seizure frequency compared to untreated counterparts.

-

Cardiovascular Protection

- Clinical trials indicated that this compound supplementation led to significant improvements in lipid profiles among patients with hyperlipidemia.

Mécanisme D'action

Pterostilbene exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Acts as a reactive oxygen species scavenger, neutralizing harmful free radicals.

Anti-inflammatory Activity: Inhibits the NF-κB pathway, reducing the production of inflammatory cytokines.

Anticancer Activity: Induces apoptosis in cancer cells by activating the PI3K/Akt pathway and inhibiting the JAK2/STAT3 pathway

Comparaison Avec Des Composés Similaires

Le ptérostilbène est souvent comparé à d'autres stilbènes tels que la resvératrole et le pinostilbène :

Resvératrole : Le ptérostilbène a une biodisponibilité plus élevée et une meilleure stabilité par rapport à la resvératrole

Pinostilbène : Similaire au ptérostilbène mais avec des schémas de méthylation différents.

Liste des composés similaires

- Resvératrole

- Pinostilbène

- Picéatanol

- Astringine

Le ptérostilbène se distingue par sa biodisponibilité et sa stabilité supérieures, ce qui en fait un candidat prometteur pour diverses applications thérapeutiques.

Activité Biologique

Pterostilbene, a naturally occurring dimethylated analog of resveratrol, has garnered significant attention for its diverse biological activities, particularly in cancer therapy, antioxidant effects, and cardiovascular health. This article compiles recent findings from various studies to elucidate the mechanisms through which this compound exerts its biological effects.

1. Anticancer Activity

This compound has been extensively studied for its anticancer properties across multiple cancer types. The compound induces apoptosis and inhibits cell proliferation through various mechanisms, including the modulation of signaling pathways and the induction of oxidative stress.

- Apoptosis Induction : this compound has been shown to activate caspases (e.g., caspase-3 and caspase-9) and trigger endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells. For instance, in diffuse large B-cell lymphoma (DLBCL) cells, this compound treatment resulted in a dose-dependent decrease in cell viability and increased apoptotic markers such as reactive oxygen species (ROS) .

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the S-phase. In DLBCL models, it was found to upregulate p-p38MAPK while downregulating p-ERK1/2 signaling pathways .

- Inhibition of Tumor Growth : In vivo studies using xenograft mouse models demonstrated that this compound significantly inhibited tumor growth without causing noticeable toxicity to normal tissues .

1.2 Case Studies

A notable study examined this compound's effects on non-small cell lung cancer (NSCLC), where it was found to enhance ER stress signaling pathways, leading to reduced cell viability and increased apoptosis in PC9 and A549 cell lines .

| Cancer Type | Mechanism | Effect |

|---|---|---|

| DLBCL | Induces apoptosis via ROS and caspase activation | Significant cytotoxicity |

| Non-Small Cell Lung Cancer | Enhances ER stress signaling | Decreased cell viability |

| Glioblastoma | Potentiates EGFR inhibitors | Suppressed cell growth |

2. Antioxidant Activity

This compound exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. It enhances the activity of antioxidant enzymes like glutathione peroxidase (GPx) and manganese superoxide dismutase (MnSOD), thereby reducing oxidative damage in cells .

- Reduction of Oxidative Stress : this compound has been shown to decrease intracellular ROS levels while increasing antioxidant enzyme activity, which is crucial for cellular protection against oxidative damage .

3. Cardiovascular Health

Research has indicated that this compound may offer protective benefits for cardiovascular health by improving endothelial function and exhibiting anti-inflammatory properties.

- Anti-Hyperglycemic Effects : this compound has demonstrated the ability to suppress vascular smooth muscle cell (VSMC) proliferation through inhibition of the Akt-dependent pathway, which is linked to various cardiovascular diseases .

- Protection Against Myocardial Infarction : Animal studies have shown that this compound administration can mitigate myocardial infarction damage by reducing oxidative stress and inflammation .

4. Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Propriétés

IUPAC Name |

4-[2-(3,5-dimethoxyphenyl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEUZFDZJKSGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859467 | |

| Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18259-15-9 | |

| Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18259-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.